Cas no 1022658-35-0 (Pyridine, 3-methyl-5-(methylthio)-)

Pyridine, 3-methyl-5-(methylthio)-, is a heterocyclic organic compound featuring a pyridine core substituted with a methyl group at the 3-position and a methylthio group at the 5-position. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical applications. The methylthio group enhances reactivity in nucleophilic and electrophilic substitution reactions, while the methyl group contributes to stability and solubility in organic solvents. Its versatility as a building block enables its use in the synthesis of agrochemicals, ligands, and bioactive molecules. The compound's well-defined structure ensures consistent performance in complex reactions, supporting precision in research and industrial processes.
Pyridine, 3-methyl-5-(methylthio)- structure
1022658-35-0 structure
商品名:Pyridine, 3-methyl-5-(methylthio)-
CAS番号:1022658-35-0
MF:C7H9NS
メガワット:139.218060255051
MDL:MFCD28334815
CID:4781770
PubChem ID:311761

Pyridine, 3-methyl-5-(methylthio)- 化学的及び物理的性質

名前と識別子

    • Pyridine, 3-methyl-5-(methylthio)-
    • MDL: MFCD28334815
    • インチ: 1S/C7H9NS/c1-6-3-7(9-2)5-8-4-6/h3-5H,1-2H3
    • InChIKey: HQPONQYZKJORBZ-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1=CN=CC(C)=C1

計算された属性

  • せいみつぶんしりょう: 139.04557046g/mol
  • どういたいしつりょう: 139.04557046g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 85
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.2
  • 疎水性パラメータ計算基準値(XlogP): 1.7

Pyridine, 3-methyl-5-(methylthio)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
224051-1g
3-Methyl-5-(methylthio)pyridine, 95% min
1022658-35-0 95%
1g
$1575.00 2023-09-06
Matrix Scientific
224051-500mg
3-Methyl-5-(methylthio)pyridine, 95% min
1022658-35-0 95%
500mg
$924.00 2023-09-06

Pyridine, 3-methyl-5-(methylthio)- 関連文献

Pyridine, 3-methyl-5-(methylthio)-に関する追加情報

Pyridine, 3-methyl-5-(methylthio)- (CAS No. 1022658-35-0): An Overview of a Versatile Heterocyclic Compound

Pyridine, 3-methyl-5-(methylthio)- (CAS No. 1022658-35-0) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising applications in various areas, including drug discovery and synthetic chemistry.

The molecular structure of Pyridine, 3-methyl-5-(methylthio)- consists of a pyridine ring substituted with a methyl group at the 3-position and a methylthio group at the 5-position. The presence of these substituents imparts distinct chemical properties and reactivity to the molecule, making it a valuable building block in organic synthesis.

Recent studies have highlighted the potential of Pyridine, 3-methyl-5-(methylthio)- in the development of novel therapeutic agents. For instance, researchers at the University of California, San Francisco, have reported that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. These findings suggest that Pyridine, 3-methyl-5-(methylthio)- could serve as a lead compound for the design of new drugs targeting various diseases.

In addition to its biological applications, Pyridine, 3-methyl-5-(methylthio)- has been utilized in the synthesis of complex organic molecules. Its reactivity and stability make it an attractive starting material for multi-step synthetic routes. A notable example is its use in the preparation of bioactive natural products, where it serves as a key intermediate in the construction of intricate molecular frameworks.

The physical and chemical properties of Pyridine, 3-methyl-5-(methylthio)- have been extensively studied. It is a colorless liquid with a characteristic odor and is soluble in common organic solvents such as ethanol and acetone. The compound exhibits strong basicity due to the nitrogen atom in the pyridine ring, which can participate in various acid-base reactions.

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy have been employed to elucidate the structure and behavior of Pyridine, 3-methyl-5-(methylthio)-. These methods provide valuable insights into its electronic properties and interactions with other molecules. For instance, NMR spectroscopy has revealed distinct chemical shifts for the protons attached to the pyridine ring and the substituents, which can be used to monitor reaction progress and product formation.

The synthesis of Pyridine, 3-methyl-5-(methylthio)- has been optimized using various methodologies. One common approach involves the reaction of 3-methylpyridine with methyl mercaptan in the presence of a suitable catalyst. This method yields high purity products with good yields, making it suitable for large-scale production. Alternative synthetic routes have also been explored to improve efficiency and reduce environmental impact.

In the context of medicinal chemistry, Pyridine, 3-methyl-5-(methylthio)- has shown promise as a scaffold for drug design. Its ability to form stable complexes with metal ions has led to its use in metallo-drug development. For example, complexes formed with copper or zinc ions have demonstrated enhanced biological activity compared to their free ligand counterparts. This property is particularly useful in designing drugs that target specific metalloenzymes involved in disease pathways.

Clinical trials involving derivatives of Pyridine, 3-methyl-5-(methylthio)- are currently underway to evaluate their safety and efficacy. Preliminary results from phase I trials have shown favorable pharmacokinetic profiles and low toxicity levels. These findings are encouraging and suggest that further clinical evaluation is warranted.

Beyond its pharmaceutical applications, Pyridine, 3-methyl-5-(methylthio)- has found use in other industries such as agriculture and materials science. In agriculture, it has been investigated as a potential fungicide due to its ability to inhibit fungal growth. In materials science, it has been incorporated into polymer formulations to enhance their mechanical properties and thermal stability.

The environmental impact of Pyridine, 3-methyl-5-(methylthio)- is an important consideration for its industrial use. Studies have shown that it degrades rapidly under natural conditions through biodegradation processes. This rapid degradation minimizes its persistence in the environment and reduces potential ecological risks.

In conclusion, Pyridine, 3-methyl-5-(methylthio)- (CAS No. 1022658-35-0) is a versatile heterocyclic compound with a wide range of applications in chemistry and related fields. Its unique structural features and chemical properties make it an invaluable tool for researchers working on drug discovery, synthetic chemistry, and materials science. As ongoing research continues to uncover new possibilities for this compound, its importance is likely to grow further in the coming years.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.